Home > Products > Screening Compounds P101658 > 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid
4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid - 514797-07-0

4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid

Catalog Number: EVT-1417265
CAS Number: 514797-07-0
Molecular Formula: C18H20N2O5S
Molecular Weight: 376.4g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[1-{[Bis-(4-methylphenyl)-methyl]-carbamoyl}-3-(2-ethoxybenzyl)-4-oxoazetidine-2-yloxy]benzoic acid (BCEAB)

Compound Description: BCEAB is a potent, non-peptide chymase inhibitor. [ [] ] It exhibits high selectivity for chymase and does not inhibit angiotensin-converting enzyme, elastase, or tryptase. [ [, ] ] BCEAB has demonstrated efficacy in suppressing cardiac fibrosis in cardiomyopathic hamsters. [ [] ] Additionally, it has shown to reduce inflammation and fibrosis in a hamster sponge implant model, suggesting its potential as a therapeutic agent for inflammatory diseases. [ [] ]

Fasiglifam (TAK-875)

Compound Description: Fasiglifam is a potent and selective agonist of the free fatty acid receptor 1 (FFA1). [ [] ] It was investigated as a potential therapeutic agent for the treatment of type 2 diabetes due to its ability to stimulate glucose-stimulated insulin secretion. [ [] ]

Relevance: The provided papers explore modifications around the core structure of fasiglifam to identify novel FFA1 agonists. [ [] ] While fasiglifam itself is structurally distinct from 3-({4-[Benzyl(methyl)sulfamoyl]phenyl}carbamoyl)propanoic acid, the exploration of heterocyclic modifications in its periphery, particularly piperidines fused to heteroaromatic moieties, provides valuable insights for designing structurally-related compounds to the target compound.

2-((2-Benzoylphenyl)amino)-3-(4-(benzyloxy)phenyl)propionic acid (Compound 9)

Compound Description: Compound 9 is a PPARγ agonist designed as a more stable analog of Compound 2. [ [] ] The labile enaminone moiety in Compound 2 was replaced with a 2-aminobenzophenone group to enhance its stability. [ [] ]

3-[4-[(2-Tridecynyloxy)methyl]phenyl]propanoic acid

Compound Description: This compound is a potent and selective inhibitor of leukocyte-type 12-lipoxygenase (12-LO). [ [] ] It shows significant selectivity for this isoform and does not inhibit other lipoxygenases like human platelet 12-LO, human neutrophil 5-LO, rabbit reticulocyte 15-LO, or soybean 15-LO. [ [] ]

(2S)-((2-Benzoylphenyl)amino)-3-(4-[2-(methylpyridin-2-ylamino)ethoxy] phenyl)propanoic acid (Compound 18)

Compound Description: Compound 18 is a potent and selective PPARγ agonist demonstrating antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes. [ [] ]

Compound Description: Compound 19 is another potent and selective PPARγ agonist derived from the structural optimization of Compound 9. [ [] ]

Compound Description: Compound 20 is a potent and selective PPARγ agonist exhibiting robust antihyperglycemic and antihyperlipidemic activities in rodent models of type 2 diabetes. [ [] ]

4-[[N-(α-Phenyl-2-piperidinobenzyl)carbamoyl]methyl]benzoic acid (AZ-DF 265)

Compound Description: AZ-DF 265 is a benzoic acid derivative that acts as a potent insulin secretagogue. [ [] ] It demonstrates stereoselective effects on pancreatic β-cells, with the (-) enantiomer being significantly more potent than the (+) enantiomer. [ [] ]

Fenvalerate

Compound Description: Fenvalerate is a synthetic pyrethroid insecticide. [ [] ]

Relevance: An ic-ELISA assay was developed for the detection of fenvalerate using two haptens, FVa (α-carboxy-3-phenoxyphenyl-2-(4-chlorophenyl)-3-methyl-butyrate) and FVb (N-2-(carboxybutyl)carbamoyl-3-phenoxyphenyl-2-(4-chlorophenyl)-3-methylbutyrate). [ [] ] While fenvalerate itself is structurally dissimilar to 3-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamoyl)propanoic acid, the use of carboxylic acid derivatives as haptens in the ic-ELISA method highlights a potential approach for developing analytical methods to detect and quantify 3-({4-[Benzyl(methyl)sulfamoyl]phenyl}carbamoyl)propanoic acid.

Compound Description: These two compounds are chiral, non-natural amino acids incorporated into 27- and 36-membered cyclic peptides. [ [] ] These cyclic peptides exhibited enantioface-differentiating abilities towards chiral substrates, with the 36-membered rings displaying superior selectivity. [ [] ]

(4-(N-(2-Hydroxyethyl)sulfamoyl)phenyl)stibonic acid (Compound 13776)

Compound Description: Compound 13776 is a lead compound identified from high-throughput screening efforts targeting bacterial DNA adenine-N6 methyltransferase (Dam). [ [] ]

4-Stibonobenzenesulfonic acid (Compound 13746)

Compound Description: Compound 13746 is a potent arylstibonic acid inhibitor of Dam. [ [] ] It exhibits a DNA-competitive mode of action. [ [] ]

(3-((2-Hydroxyethyl)carbamoyl)phenyl)stibonic acid (Compound 13782)

Compound Description: Compound 13782 is another arylstibonic acid derivative that demonstrates partial inhibition of Dam in Yersinia cell culture. [ [] ] It can penetrate Yersinia cells and induce statistically significant changes in the expression of genes involved in Y. pestis pathogenicity. [ [] ]

Overview

4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid is a complex organic compound that features a sulfamoyl group and an oxobutanoic acid moiety. This compound is characterized by its unique structural components, which include a benzyl group attached to a sulfamoyl nitrogen and an aniline derivative. The presence of these functional groups indicates potential biological activity, particularly in medicinal chemistry.

Source

Information regarding this compound can be sourced from various chemical databases and research publications. The compound is cataloged in databases such as PubChem and BenchChem, where its chemical properties, synthesis methods, and potential applications are documented.

Classification

This compound falls under the classification of sulfamoyl compounds and oxo acids. Sulfamoyl compounds are known for their pharmacological properties, often utilized in the development of drugs due to their ability to inhibit certain biological pathways.

Synthesis Analysis

Methods

The synthesis of 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid typically involves several key steps:

  1. Formation of the Benzylsulfamoyl Group: This can be achieved through the reaction of benzylamine with a suitable sulfonyl chloride to introduce the sulfamoyl functionality.
  2. Coupling with Aniline: The resulting benzylsulfamoyl compound is then coupled with an aniline derivative under acidic or basic conditions.
  3. Introduction of the Oxobutanoic Acid Moiety: This final step may involve the use of acylation reactions to attach the oxobutanoic acid group, often requiring specific reagents to facilitate the reaction.

Technical Details

The synthesis may require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Techniques such as column chromatography are often employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid can be represented by its chemical formula:

C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S
Chemical Reactions Analysis

Reactions

4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid can participate in various chemical reactions:

  1. Substitution Reactions: The amino groups can act as nucleophiles, allowing for substitution with electrophiles.
  2. Reduction Reactions: The oxo group can be reduced to form corresponding alcohols or amines.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, affecting the sulfamoyl group.

Technical Details

Common reagents used in these reactions include reducing agents like sodium borohydride for reductions and various electrophiles for substitution reactions.

Mechanism of Action

The mechanism by which 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid exerts its effects likely involves interactions with specific enzymes or receptors within biological systems. The sulfamoyl group may inhibit enzyme activity through competitive inhibition, while the oxo group could participate in hydrogen bonding with active sites on target proteins.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 318.38 g/mol
  • Appearance: Typically appears as a solid or crystalline substance.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and methanol.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) provide insights into the compound's structure and purity.

Applications

The primary applications of 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid lie within medicinal chemistry:

  1. Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound in drug discovery targeting specific diseases.
  2. Biological Research: Its ability to interact with biological macromolecules makes it valuable for studying enzyme mechanisms and pathways.

Properties

CAS Number

514797-07-0

Product Name

4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid

IUPAC Name

4-[4-[benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid

Molecular Formula

C18H20N2O5S

Molecular Weight

376.4g/mol

InChI

InChI=1S/C18H20N2O5S/c1-20(13-14-5-3-2-4-6-14)26(24,25)16-9-7-15(8-10-16)19-17(21)11-12-18(22)23/h2-10H,11-13H2,1H3,(H,19,21)(H,22,23)

InChI Key

FPDIQELVJZANMF-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.